molecular formula C15H13Cl2NS B13721446 1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride

1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride

Cat. No.: B13721446
M. Wt: 310.2 g/mol
InChI Key: KIUGXXRGYBGING-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of a chlorophenyl group and a methanamine moiety further defines its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of appropriate precursors.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

    Formation of Methanamine Moiety: The methanamine group can be introduced through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be studied for its biological activity and interactions with biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application and the biological system involved. Common molecular targets may include enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzothiophen-2-yl)-1-phenylmethanamine hydrochloride
  • 1-(1-Benzothiophen-2-yl)-1-(4-chlorophenyl)methanamine hydrochloride

Comparison

Compared to similar compounds, 1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride may exhibit unique properties due to the specific positioning of the chlorophenyl group

Properties

Molecular Formula

C15H13Cl2NS

Molecular Weight

310.2 g/mol

IUPAC Name

1-benzothiophen-2-yl-(2-chlorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C15H12ClNS.ClH/c16-12-7-3-2-6-11(12)15(17)14-9-10-5-1-4-8-13(10)18-14;/h1-9,15H,17H2;1H

InChI Key

KIUGXXRGYBGING-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(C3=CC=CC=C3Cl)N.Cl

Origin of Product

United States

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